molecular formula C13H11NO2S B215105 6-(Benzylsulfanyl)nicotinic acid

6-(Benzylsulfanyl)nicotinic acid

Cat. No. B215105
M. Wt: 245.3 g/mol
InChI Key: FKRGDKGCJPMTDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Benzylsulfanyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6-(Benzylsulfanyl)nicotinic acid is not fully understood. However, it is believed to act through the modulation of various cellular signaling pathways. It has been shown to inhibit the expression of pro-inflammatory cytokines and reduce oxidative stress. Additionally, it has been shown to induce apoptosis in cancer cells and improve glucose metabolism in diabetic animals.
Biochemical and Physiological Effects:
6-(Benzylsulfanyl)nicotinic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-6 and TNF-α, in various cell types. Additionally, it has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as SOD and CAT. It has also been shown to induce apoptosis in cancer cells and improve glucose metabolism in diabetic animals.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(Benzylsulfanyl)nicotinic acid in lab experiments is its high purity and stability. Additionally, it is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various therapeutic applications.

Future Directions

There are several future directions for the research of 6-(Benzylsulfanyl)nicotinic acid. One area of interest is its potential use in the treatment of Alzheimer's disease. It has been shown to reduce the levels of amyloid-beta, which is a hallmark of Alzheimer's disease. Additionally, it has been shown to improve cognitive function in animal models of the disease. Another area of interest is its potential use in the treatment of cancer. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Finally, further research is needed to fully understand its mechanism of action and optimize its use in various therapeutic applications.
Conclusion:
In conclusion, 6-(Benzylsulfanyl)nicotinic acid is a promising chemical compound with potential therapeutic applications. Its anti-inflammatory, antioxidant, and antimicrobial properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and optimize its use in various therapeutic applications.

Synthesis Methods

The synthesis of 6-(Benzylsulfanyl)nicotinic acid involves the reaction of 2-chloronicotinic acid with benzyl mercaptan in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then oxidized to form the final product. This method has been optimized to produce high yields of pure 6-(Benzylsulfanyl)nicotinic acid.

Scientific Research Applications

6-(Benzylsulfanyl)nicotinic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, it has been investigated for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease.

properties

Product Name

6-(Benzylsulfanyl)nicotinic acid

Molecular Formula

C13H11NO2S

Molecular Weight

245.3 g/mol

IUPAC Name

6-benzylsulfanylpyridine-3-carboxylic acid

InChI

InChI=1S/C13H11NO2S/c15-13(16)11-6-7-12(14-8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16)

InChI Key

FKRGDKGCJPMTDT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=NC=C(C=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C=C2)C(=O)O

solubility

36.8 [ug/mL]

Origin of Product

United States

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